

Advanced Synthesis Guide: 5-Amino-2-methylbenzamide

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Compound of Interest

Compound Name: 5-Amino-2-methylbenzamide

CAS No.: 515131-52-9

Cat. No.: B1286566

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CAS: 28064-81-7 | Molecular Formula: C₈H₁₀N₂O Content Type: Technical Whitepaper |
Version: 2.0[1][2]

Executive Summary

5-Amino-2-methylbenzamide is a high-value bifunctional intermediate used primarily in the synthesis of anthranilamide-based insecticides (e.g., Chlorantraniliprole derivatives) and as a scaffold in medicinal chemistry for kinase inhibitors.[1][2] Its structure features a sterically crowded 2-methyl group and two nitrogenous functionalities (amide and amine) that require distinct protection/deprotection strategies during complex assembly.[1][2]

This guide details the "Nitration-Amidation-Reduction" pathway, the most robust and scalable route for laboratory and pilot-scale production.[1][2] Unlike routes starting from expensive anilines, this pathway utilizes the commoditized precursor o-toluic acid, offering superior atom economy and cost-efficiency.[1][2]

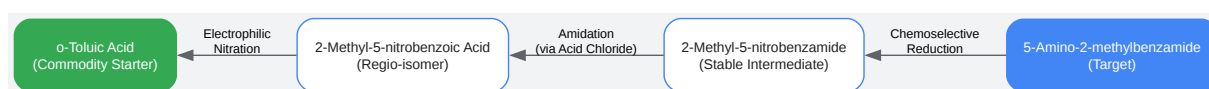
Key Technical Challenges Addressed:

- Regiocontrol: Directing nitration to the 5-position on the o-toluic acid ring.[1][2][3]

- Chemoselectivity: Reducing the nitro group without hydrolyzing the primary amide.
- Safety: Managing the exotherm of the nitration step.

Retrosynthetic Analysis

The most logical disconnection relies on the stability of the benzamide moiety. We trace the target back to o-toluic acid (2-methylbenzoic acid), leveraging the cooperative directing effects of the methyl (ortho/para) and carboxyl (meta) groups to install the nitrogen at position 5.



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Figure 1: Retrosynthetic disconnection showing the linear assembly from o-toluic acid.

Detailed Synthesis Protocol

Step 1: Regioselective Nitration

Objective: Synthesize 2-methyl-5-nitrobenzoic acid (5-nitro-o-toluic acid).[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group activates the ortho/para positions, while the carboxyl group deactivates and directs meta. Position 5 is the only site reinforced by both directing effects.

Protocol:

- Setup: Charge a 3-neck round-bottom flask (RBF) with concentrated Sulfuric Acid (, 98%, 10 vol). Cool to 0–5°C using an ice-salt bath.[1][2]
- Addition 1: Add o-toluic acid (1.0 eq) portion-wise. Ensure the internal temperature remains <10°C. Stir until dissolved.
- Addition 2: Add Fuming Nitric Acid (

, 1.1 eq) dropwise via an addition funnel over 60 minutes. Critical Process Parameter (CPP): Maintain temperature <math><5^{\circ}\text{C}</math> to prevent dinitration or oxidation of the methyl group.

- Reaction: Allow to warm to room temperature (20–25°C) and stir for 3–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
- Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product will precipitate as a white/pale-yellow solid.[1]
- Isolation: Filter the solid. Wash with cold water until the filtrate pH is neutral. Recrystallize from Ethanol/Water if purity is <math><95\%</math>.

Yield: 85–90% Safety Note: This reaction is highly exothermic. Runaway nitration can lead to fume-offs.[1][2]

Step 2: Activation and Amidation

Objective: Convert the acid to 2-methyl-5-nitrobenzamide.[1][2] Chemistry: Nucleophilic Acyl Substitution via an Acid Chloride intermediate.

Protocol:

- Activation: Suspend dried 2-methyl-5-nitrobenzoic acid (1.0 eq) in Toluene (anhydrous, 10 vol). Add Thionyl Chloride (, 1.5 eq) and a catalytic drop of DMF.[2]
- Reflux: Heat to reflux (approx. 110°C) for 2–3 hours until gas evolution (,) ceases and the solution becomes clear.
- Evaporation: Concentrate in vacuo to remove excess and Toluene. Re-dissolve the crude acid chloride residue in dry Dichloromethane (DCM, 5 vol).
- Amidation: In a separate vessel, charge Ammonium Hydroxide (

, 28% aq, 5.0 eq) or saturate DCM with Ammonia gas (

) at 0°C.

- Coupling: Add the acid chloride solution dropwise to the ammonia source, keeping temperature <10°C. Stir for 1 hour.
- Workup: Filter the precipitated amide. Wash with water to remove ammonium salts. Dry in a vacuum oven at 50°C.

Yield: 90–95% Observation: The product is typically a white to off-white solid.

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without affecting the amide or the aromatic ring.

Method: Catalytic Hydrogenation (Preferred for Pharma) vs. Iron Reduction (Legacy).

Method A: Catalytic Hydrogenation (Recommended)[1]

- Charge: Dissolve 2-methyl-5-nitrobenzamide (1.0 eq) in Methanol or Ethanol (20 vol).
- Catalyst: Add 10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% loading).
- Hydrogenation: Purge vessel with Nitrogen (), then charge with Hydrogen () to 3–5 bar (45–75 psi). Stir vigorously at room temperature for 4–6 hours.
- Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric; keep wet.
- Concentration: Evaporate the solvent to yield the crude amine.

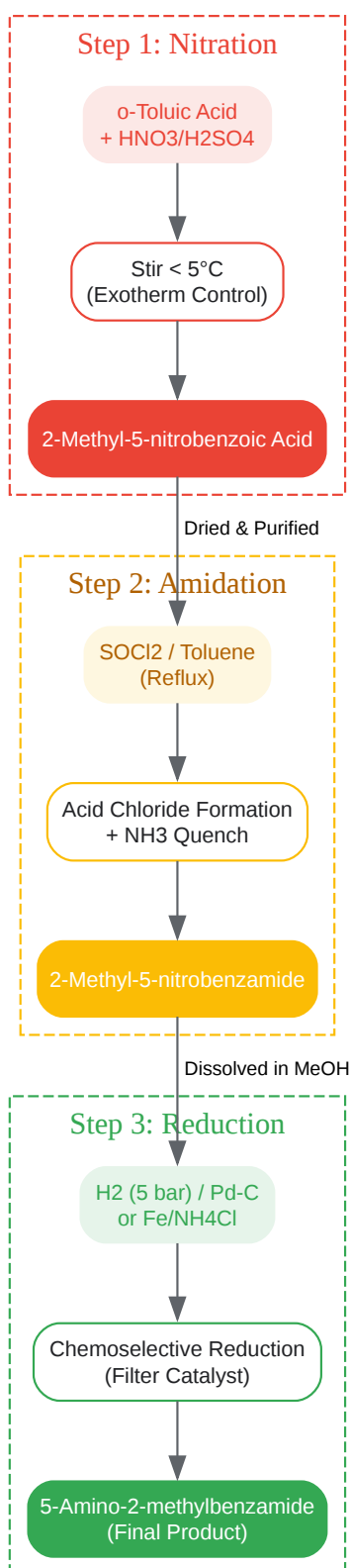
Method B: Iron/Ammonium Chloride (Robust Alternative)[1][2]

- Suspend the nitro compound in Ethanol/Water (3:1). Add Iron powder (3.0 eq) and Ammonium Chloride (, 0.5 eq).

- Reflux for 2 hours. The mixture will turn dark brown/black (iron oxides).
- Filter hot through Celite. The product crystallizes upon cooling the filtrate.

Yield: 88–92% Purity: >98% (HPLC)[1][2]

Process Workflow Diagram



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Figure 2: Step-by-step process flow from raw material to final API intermediate.

Troubleshooting & Critical Parameters

Step	Issue	Probable Cause	Corrective Action
Nitration	Low Yield / Tar formation	Temperature > 10°C	Strictly control addition rate of HNO ₃ ; improve cooling capacity.[1][2]
Nitration	Wrong Isomer (3-nitro)	Lack of steric control	Ensure starting material is pure o-toluic acid; maintain low temp.[1][2]
Amidation	Incomplete conversion	Wet reagents	Use anhydrous Toluene; ensure SOCl ₂ is fresh.
Reduction	De-halogenation (if Cl present)	Over-active catalyst	Use sulfided Pt/C instead of Pd/C if halogen substituents are present.
Reduction	Incomplete Reduction	Catalyst Poisoning	Ensure Sulfur/Chloride residues from previous steps are removed (wash amide well).

References

- Regioselective Nitration:Journal of the Chemical Society C, "The nitration of α -phenyl-o-toluic acid," (1971).[2] Confirms 5-nitro isomer preference.
- Amidation Protocols:Organic Syntheses, Coll. Vol. 3, p. 493 (1955).[2] General procedure for converting nitrobenzoic acids to amides.
- Catalytic Hydrogenation:Almac Group, "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." [2] Describes Pd/C reduction of nitrobenzamides.

- Compound Data: PubChem, "2-Methyl-5-nitrobenzoic acid (CID 519683)."[1][2] Physical properties and safety data. [1]
- Patent Context: Google Patents, WO2021086957A1.[2] "An efficient new process for synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide." [1][2][4] Illustrates the amide-reduction workflow on similar scaffolds.

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